molecular formula C9H11N3O4 B410536 2-((2-Aminoethyl)amino)-5-nitrobenzoic acid

2-((2-Aminoethyl)amino)-5-nitrobenzoic acid

Cat. No.: B410536
M. Wt: 225.2g/mol
InChI Key: PGIQBPZLZVDGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Aminoethyl)amino)-5-nitrobenzoic acid is an organic compound that features both amino and nitro functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Aminoethyl)amino)-5-nitrobenzoic acid typically involves the nitration of benzoic acid followed by the introduction of the aminoethyl group. One common method involves the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid to yield 5-nitrobenzoic acid. This intermediate is then reacted with 2-aminoethylamine under controlled conditions to introduce the aminoethyl group, forming the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((2-Aminoethyl)amino)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-Aminoethyl)amino)-5-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-((2-Aminoethyl)amino)-5-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Aminoethyl)amino)-5-nitrobenzoic acid is unique due to the presence of both amino and nitro groups, which provide a versatile platform for various chemical reactions and interactions. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11N3O4

Molecular Weight

225.2g/mol

IUPAC Name

2-(2-aminoethylamino)-5-nitrobenzoic acid

InChI

InChI=1S/C9H11N3O4/c10-3-4-11-8-2-1-6(12(15)16)5-7(8)9(13)14/h1-2,5,11H,3-4,10H2,(H,13,14)

InChI Key

PGIQBPZLZVDGHP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NCCN

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])NCC[NH3+]

Origin of Product

United States

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